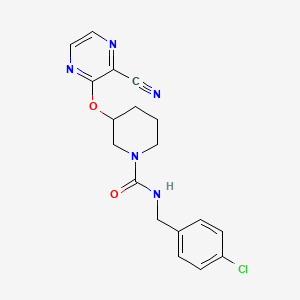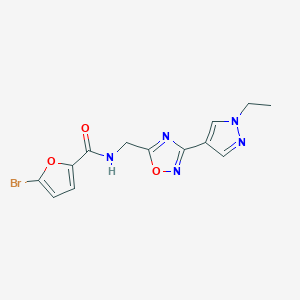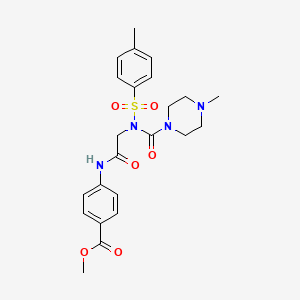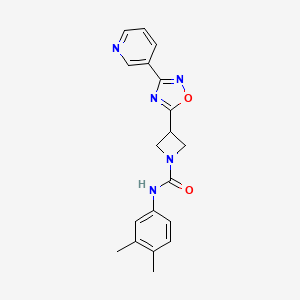
2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C20H13FN2O5S2 . It has a molecular weight of 444.5 g/mol . The compound is part of the thiazole family, which is known for its various pharmaceutical applications .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring with two hetero atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 444.02499203 g/mol . The topological polar surface area is 139 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. Through a series of reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, various derivatives were synthesized, including thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were then evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cytotoxic Applications
Cytotoxic Activity of Sulfonamide Derivatives
Another study utilized 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates to synthesize various sulfonamide derivatives with different moieties such as adamantyl, indene, and benzothiazole. These compounds were screened for their anticancer activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. One particular derivative showed significant potency against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer treatment applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Fluoroalkylation and Aryl Migration
Fluoroalkylative Aryl Migration of N-arylsulfonylated Amides
Research into the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides showcased the use of fluorinated sulfinate salts as radical precursors. This process, catalyzed by silver, allowed for the fluoroalkylation and aryl migration of N-arylsulfonylated amides, demonstrating a synthetic application of these compounds in fluoroalkylation reactions (He, Tan, Ni, & Hu, 2015).
Metabolic Stability Improvement
Improving Metabolic Stability of PI3K/mTOR Inhibitors
A study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, an inhibitor of PI3Kα and mTOR, sought to improve its metabolic stability. By exploring various 6,5-heterocyclic analogues, researchers aimed to reduce the metabolic deacetylation observed in hepatocyte and in vivo studies. The imidazopyridazine analogue demonstrated similar potency with minimal deacetylated metabolites, highlighting a strategy to enhance the metabolic stability of such inhibitors (Stec et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIDZRWEYKFVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)


![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)

![N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2567828.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)

